molecular formula C18H19ClN6O4 B2762907 N-(3-chloro-4-methoxyphenyl)-2-[7-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide CAS No. 1251594-90-7

N-(3-chloro-4-methoxyphenyl)-2-[7-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide

Cat. No.: B2762907
CAS No.: 1251594-90-7
M. Wt: 418.84
InChI Key: FPWQJNAJROAXPY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[7-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide is a synthetic organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[7-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methoxyaniline, morpholine, and various triazolopyrimidine precursors. The reactions may involve:

    Nucleophilic substitution: Introduction of the morpholine group.

    Cyclization: Formation of the triazolopyrimidine ring.

    Acylation: Attachment of the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to increase reaction efficiency.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[7-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized triazolopyrimidine derivative, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Use in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[7-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrimidines: Other compounds in this class with similar structures.

    Morpholine derivatives: Compounds containing the morpholine ring.

    Acetamide derivatives: Compounds with the acetamide functional group.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-[7-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical properties.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[7-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on existing research findings and data.

Chemical Structure and Properties

The compound's structure features a triazolo-pyrimidine core with a morpholine substituent, which is significant for its biological activity. The molecular weight is approximately 383.9 g/mol, and its chemical formula can be represented as follows:

C16H19ClN4O2\text{C}_{16}\text{H}_{19}\text{ClN}_4\text{O}_2

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many triazole derivatives have been shown to inhibit specific enzymes related to cancer proliferation.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some studies indicate that these compounds can halt the cell cycle in specific phases, preventing further proliferation.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds with similar structures. For instance:

  • Cytotoxicity Studies : Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. For example, a related compound exhibited an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen's 10.38 µM .
CompoundCell LineIC50 (µM)
N-(3-chloro-4-methoxyphenyl)-...MCF-715.63
TamoxifenMCF-710.38

Structure-Activity Relationship (SAR)

The modification of substituents on the aromatic rings significantly influences the biological activity:

  • Electron-Withdrawing Groups (EWGs) : The presence of EWGs at specific positions enhances anticancer activity.
  • Morpholine Substituents : Morpholine has been associated with improved pharmacological profiles due to its ability to interact favorably with biological targets.

Case Studies

  • In Vitro Studies : Research conducted on derivatives similar to N-(3-chloro-4-methoxyphenyl)-... showed promising results in inhibiting tumor growth in MCF-7 and HCT-116 cell lines . These studies revealed that the compounds not only inhibited cell proliferation but also induced apoptosis via caspase activation.
  • Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinities between these compounds and key targets in cancer pathways, suggesting their potential as effective inhibitors .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(7-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O4/c1-28-14-3-2-12(10-13(14)19)20-16(26)11-25-18(27)24-5-4-15(21-17(24)22-25)23-6-8-29-9-7-23/h2-5,10H,6-9,11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWQJNAJROAXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CC(=NC3=N2)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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